PDGFRalpha kinase inhibitor 1

Description

Significance of PDGFRα in Cellular Processes and Pathophysiology

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular function and the development of various diseases. medlineplus.govpatsnap.com Upon binding to its platelet-derived growth factor (PDGF) ligands, the receptor activates and triggers intracellular signaling cascades that regulate critical processes such as cell growth, proliferation, differentiation, and survival. medlineplus.govpatsnap.com This signaling is essential for the embryonic development of numerous tissues and organs, including the skeleton, lungs, skin, and central nervous system. nih.gov

In pathophysiology, the dysregulation of PDGFRα signaling is a significant driver of several diseases. patsnap.comkjpp.net Activating mutations, gene amplifications, or rearrangements involving the PDGFRA gene lead to constitutive, ligand-independent activation of the kinase. medlineplus.govgistsupport.org This aberrant signaling is a known oncogenic driver in several cancers. wikipedia.orgnewdrugapprovals.org For instance, activating mutations in PDGFRA are found in a subset of gastrointestinal stromal tumors (GISTs), particularly those resistant to other kinase inhibitors. mycancergenome.orgtandfonline.com Furthermore, amplification of the PDGFRA gene is observed in a significant percentage of aggressive brain tumors like glioblastoma and diffuse intrinsic pontine gliomas (DIPG). wikipedia.orggistsupport.org The receptor's signaling also contributes to the tumor microenvironment by promoting angiogenesis and the activation of stromal cells that support tumor growth. wikipedia.orgnewdrugapprovals.org Beyond cancer, overactive PDGFRα signaling is implicated in fibrotic diseases, such as liver and lung fibrosis, by driving the excessive proliferation of fibroblasts. kjpp.netnih.gov

Overview of Kinase Inhibitors as Research Tools

Kinase inhibitors are a class of small molecules designed to block the action of protein kinases, which are enzymes that transfer phosphate (B84403) groups to proteins in a process called phosphorylation. news-medical.net This phosphorylation acts as a molecular switch, turning proteins "on" or "off" and thereby controlling a vast array of cellular signaling pathways. news-medical.netnih.gov Because kinases are central regulators of cell function, their dysregulation is a common feature in diseases like cancer. news-medical.netnih.gov

In biomedical research, kinase inhibitors are invaluable tools for several reasons:

Target Validation: They allow researchers to probe the function of specific kinases in biological systems. By inhibiting a kinase and observing the downstream effects, scientists can validate whether that kinase is a critical driver of a disease process and thus a viable therapeutic target. icr.ac.uk

Pathway Dissection: Selective inhibitors help to dissect complex signaling networks. By blocking a specific node (kinase) in a pathway, researchers can map the flow of information and understand how different pathways are interconnected. icr.ac.uk

Lead Compound Development: Many kinase inhibitors used as research tools serve as the starting point for the development of new drugs. news-medical.net

Kinase inhibitors are often categorized by their binding mode. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive conformation. gistsupport.orgnih.gov The specificity and potency of an inhibitor are critical characteristics that determine its utility as a precise research tool. nih.gov

Rationale for Investigating PDGFRα Kinase Inhibitor 1 in Academic Contexts

The investigation of PDGFRalpha kinase inhibitor 1 (Crenolanib) in academic research is driven by its distinct and advantageous biochemical profile. It is a potent, orally bioavailable inhibitor that is highly selective for class III RTKs, including PDGFRα, PDGFRβ, and FMS-like Tyrosine Kinase 3 (FLT3). wikipedia.orgcaymanchem.comdovepress.com A key feature that makes it a valuable research tool is its classification as a Type I inhibitor, meaning it binds to the active conformation of the kinase. nih.govnih.gov

This characteristic is particularly significant because many disease-driving mutations lock the kinase in a constitutively active state. nih.gov this compound demonstrates potent activity against not only the wild-type PDGFRα but also against specific mutant forms, such as the D842V mutation in GIST, which confers resistance to other widely used kinase inhibitors like imatinib (B729). caymanchem.comselleckchem.com This makes it an essential tool for studying resistance mechanisms and exploring strategies to overcome them.

The inhibitor's high selectivity is another crucial factor. nih.gov Research shows it is over 100-fold more selective for PDGFRs and FLT3 compared to other kinases like c-Kit, VEGFR-2, and EGFR. selleckchem.com This selectivity allows researchers to attribute observed biological effects more confidently to the inhibition of PDGFRα, minimizing confounding results from off-target activity. nih.gov Therefore, this compound is investigated to understand the specific roles of PDGFRα in cancers like non-small-cell lung cancer, AML, and glioma, and to explore its potential in overcoming drug resistance. nih.govresearchgate.netnih.gov

Research Data Tables

Table 1: Inhibitory Activity of this compound (Crenolanib) Against Various Kinases

This table summarizes the inhibitory concentrations (IC50) or binding affinities (Kd) of the inhibitor against wild-type and mutant forms of its target kinases. Lower values indicate higher potency.

| Target Kinase | Mutant Form | Cell Line/Assay Type | IC50 / Kd (nM) | Reference |

| PDGFRα | Wild-Type | CHO Cells | Kd: 2.1 | selleckchem.com |

| PDGFRα | Wild-Type | Porcine Aortic Epithelial Cells | IC50: 0.4 ng/mL | wikipedia.org |

| PDGFRα | D842V | CHO Cells | IC50: 6 | wikipedia.orgnewdrugapprovals.org |

| PDGFRα | D842V | BaF3 Cells | IC50: 272 | selleckchem.com |

| PDGFRβ | Wild-Type | CHO Cells | Kd: 3.2 | selleckchem.com |

| PDGFRβ | Wild-Type | Porcine Aortic Epithelial Cells | IC50: 0.8 ng/mL | wikipedia.org |

| FLT3 | ITD Mutation | Ba/F3 Cells | IC50: ~2 | ashpublications.org |

| FLT3 | D835Y Mutation | - | Kd: 0.18 | gistsupport.org |

| FLT3 | D835H Mutation | - | Kd: 0.4 | gistsupport.org |

| c-KIT | D816V Mutation | - | Kd: 2.5 | gistsupport.org |

| c-KIT | D816H Mutation | - | Kd: 5.4 | gistsupport.org |

Table 2: Selected Research Findings on this compound (Crenolanib)

This table highlights key findings from preclinical studies using the inhibitor to investigate biological processes.

| Research Area | Model System | Key Finding | Reference |

| Non-Small-Cell Lung Cancer (NSCLC) | A549 cell line (human lung carcinoma) & xenograft model | Suppressed cell proliferation and migration; inhibited tumor growth in vivo. researchgate.net | dovepress.comresearchgate.net |

| Gastrointestinal Stromal Tumor (GIST) | Cell lines with PDGFRα D842V mutation | Potently inhibited the kinase activity of the imatinib-resistant D842V mutation. selleckchem.com | caymanchem.com |

| Acute Myeloid Leukemia (AML) | AML cell lines (MOLM-13, MV4-11) & xenograft models | Showed potent activity against FLT3-ITD positive cells and delayed leukemia outgrowth. nih.gov | nih.govashpublications.org |

| Liver Fibrosis | Rat model with thioacetamide-induced fibrosis | Significantly improved recovery from liver fibrosis, likely by inhibiting hepatic stellate cell proliferation. mdpi.com | mdpi.com |

| Angiogenesis | Endothelial cells | Inhibited endothelial cell viability, migration, and sprout formation, suggesting direct anti-angiogenic effects. nih.gov | nih.gov |

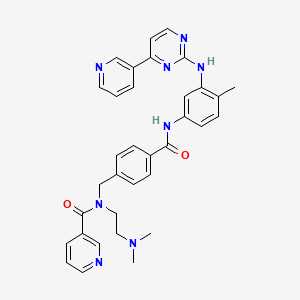

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVOHJOHQOHBMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization of Pdgfrα Kinase Inhibitor 1

Classification as a Type II PDGFRα Kinase Inhibitor

PDGFRα kinase inhibitor 1 is categorized as a type II inhibitor of PDGFRα kinase. medchemexpress.combiomol.com Type II inhibitors are distinguished by their ability to bind to the inactive, "DFG-out" conformation of the kinase domain. nih.gov In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped outward from the ATP-binding site. nih.gov This mode of binding is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. nih.gov The ability of PDGFRα kinase inhibitor 1 to stabilize the inactive state of the enzyme contributes to its inhibitory effect. scbt.com

Quantitative Inhibition Profile of PDGFRα Kinase Inhibitor 1

The inhibitory activity of PDGFRα kinase inhibitor 1 has been quantified against several kinases, revealing a high degree of selectivity for PDGFRα.

Inhibitory Concentration (IC50) for PDGFRα

Research has determined the half-maximal inhibitory concentration (IC50) of PDGFRα kinase inhibitor 1 for PDGFRα to be 132 nM. medchemexpress.combiomol.com This value indicates the concentration of the inhibitor required to reduce the activity of the PDGFRα kinase by 50%.

Inhibitory Concentration (IC50) for PDGFRβ

In contrast to its potent inhibition of PDGFRα, PDGFRα kinase inhibitor 1 shows significantly less activity against the closely related PDGFRβ. The IC50 value for PDGFRβ is 6115 nM. medchemexpress.combiomol.com This demonstrates a marked selectivity of the inhibitor for the alpha isoform of the receptor.

Inhibitory Concentration (IC50) for DDR1 Kinase

The inhibitory effect of PDGFRα kinase inhibitor 1 on Discoidin Domain Receptor 1 (DDR1) kinase is weak. medchemexpress.com The reported IC50 value for DDR1 kinase is 2462 nM. medchemexpress.com

Inhibitory Profile Summary

| Kinase Target | IC50 (nM) |

| PDGFRα | 132 medchemexpress.combiomol.com |

| PDGFRβ | 6115 medchemexpress.combiomol.com |

| DDR1 Kinase | 2462 medchemexpress.com |

Mechanism of Action Studies of Pdgfrα Kinase Inhibitors

Binding Site Interactions and ATP Competitive Inhibition

A primary mechanism by which many small-molecule inhibitors target PDGFRα is through competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site. patsnap.comscbt.com These inhibitors are designed to occupy the ATP-binding pocket within the kinase domain, thereby preventing the natural substrate, ATP, from binding. patsnap.commedchemexpress.com This action blocks the transfer of a phosphate (B84403) group (autophosphorylation), which is a critical step in receptor activation. scbt.com

The binding of these inhibitors within the ATP pocket is often characterized by specific molecular interactions. For instance, some inhibitors form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a crucial interaction for anchoring the inhibitor. mdpi.com Hydrophobic interactions with residues lining the pocket also contribute significantly to the binding affinity and stability of the inhibitor-receptor complex. mdpi.compatsnap.com The structural characteristics of the inhibitor, such as a rigid framework or specific functional groups, can facilitate these precise interactions, leading to potent and selective inhibition. scbt.com

Several inhibitors, including imatinib (B729), sunitinib (B231), and regorafenib (B1684635), are classified as type II inhibitors. thieme-connect.de These molecules bind not only to the ATP-binding site but also to an adjacent hydrophobic pocket that becomes accessible only when the kinase is in an inactive conformation. nih.gov This dual-site binding effectively locks the kinase in a non-functional state. medchemexpress.com In contrast, type I inhibitors, such as avapritinib (B605698), bind to the active conformation of the kinase within the ATP-binding pocket. nih.govfrontiersin.org The ability of some inhibitors to bind irrespective of the kinase's conformational state (active or inactive) has also been noted, as seen with dasatinib. nih.gov

The following table summarizes the binding characteristics of several PDGFRα inhibitors:

| Inhibitor | Type | Binding Site Interaction | Key Features |

| Imatinib | Type II | Binds to the inactive conformation, occupying the ATP-binding site and an adjacent hydrophobic pocket. thieme-connect.denih.gov | Locks the kinase in a self-inhibited conformation. medchemexpress.com |

| Sunitinib | Type II | ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation. medchemexpress.comnih.gov | Multi-targeted inhibitor with a rigid structure promoting specific hydrogen bonding. scbt.com |

| Regorafenib | Type II | Binds to the inactive form of the kinase. thieme-connect.de | Potent multi-targeted inhibitor. medchemexpress.com |

| Avapritinib | Type I | Binds to the active conformation of the kinase at the ATP-binding site. nih.govfrontiersin.org | Specifically designed to target activation loop mutations. nih.gov |

| Dasatinib | - | Binds to the ATP binding pocket regardless of receptor conformation. nih.gov | Multi-targeted inhibitor. nih.gov |

| Crenolanib (B1684632) | - | Selectively binds to the receptor's active site. scbt.com | Potent and selective inhibitor. selleckchem.com |

| BIBF1120 (Nintedanib) | - | Competitive inhibition at the receptor's binding site. scbt.com | Alters the receptor's dimerization process. scbt.com |

Modulation of Receptor Conformation and Dimerization

PDGFRα inhibitors can profoundly influence the receptor's three-dimensional structure and its ability to form dimers, which are essential for its activation. patsnap.comscbt.com

The activation of kinases like PDGFRα is regulated by a molecular "on-off switch" mechanism involving the activation loop. gistsupport.org An adjacent area known as the "switch pocket" plays a crucial role in this process by binding to the activation loop to stabilize the active "on" state. gistsupport.org Some inhibitors, termed switch pocket inhibitors, are designed to block this interaction. gistsupport.org By preventing the activation loop from engaging with the switch pocket, these inhibitors can force an activated kinase into an inactive conformation or prevent its initial activation. gistsupport.org Ripretinib (B610491) is an example of a switch-control tyrosine kinase inhibitor that utilizes a dual mechanism of action, regulating both the kinase switch pocket and the activation loop. nih.govbiospace.com This allows it to broadly inhibit mutated kinases. biospace.com

Many PDGFRα inhibitors function by stabilizing the inactive conformation of the kinase domain. patsnap.comscbt.com In its inactive state, the kinase domain adopts a conformation that is not conducive to ATP binding and catalysis. mdpi.com Inhibitors like imatinib and sunitinib preferentially bind to this inactive state, often referred to as the "DFG-out" conformation, where a key three-amino-acid motif (Asp-Phe-Gly) is flipped. nih.govpatsnap.com This binding effectively traps the receptor in a non-functional state, preventing the conformational changes required for activation. scbt.commedchemexpress.com The ability to stabilize this inactive state is a key feature that contributes to the inhibitory potency of these drugs. scbt.com

The juxtamembrane (JM) domain and the activation loop are critical regulatory elements of the PDGFRα kinase. thieme-connect.denih.gov The JM domain, located between the transmembrane and kinase domains, plays an autoinhibitory role by interacting with and blocking the kinase domain in the absence of a ligand. researchgate.netnih.gov The activation loop, in its unphosphorylated state, also obstructs the active site. nih.gov

Upon ligand binding, conformational changes relieve this autoinhibition. nih.gov PDGFRα inhibitors can interfere with these dynamics. By binding to the kinase domain, they can influence the positioning and flexibility of both the JM domain and the activation loop. researchgate.net For instance, mutations in the activation loop can lead to a constitutively active kinase; some inhibitors are specifically designed to target these mutated forms. nih.gov The stabilization of the inactive conformation by inhibitors directly impacts the dynamics of the activation loop, preventing it from adopting the extended, active conformation. acs.org

Specific Molecular Interactions and Kinetic Properties

The efficacy of PDGFRα inhibitors is also determined by their specific molecular interactions and kinetic properties. scbt.com The formation of stable, non-covalent complexes through hydrogen bonds, electrostatic interactions, and van der Waals forces is crucial for high-affinity binding. scbt.compatsnap.com For example, molecular modeling studies have shown that inhibitors can form hydrogen bonds with cysteine residues in the hinge region of the PDGFRα binding site. mdpi.com

The kinetic profile of an inhibitor, including its association (on-rate) and dissociation (off-rate) from the receptor, is also a significant factor. scbt.com A rapid association rate allows for quick inhibition of receptor activity, while a slow dissociation rate can lead to prolonged engagement and sustained inhibitory effects. scbt.com For instance, BIBF1120 is reported to have a rapid association and slower dissociation, enhancing its efficacy. scbt.com Similarly, sunitinib exhibits a rapid association and prolonged dissociation, contributing to its regulatory effects. scbt.com

The following table provides a summary of the kinetic properties of select PDGFRα inhibitors:

| Inhibitor | Association Rate (on-rate) | Dissociation Rate (off-rate) | Implication |

| BIBF1120 (Nintedanib) | Rapid scbt.com | Slower scbt.com | Enhanced efficacy in modulating receptor activity. scbt.com |

| Sunitinib | Rapid scbt.com | Prolonged scbt.com | Enhanced regulatory effects on cellular processes. scbt.com |

| AP 24534 | Rapid scbt.com | - | Effective modulation of receptor activity. scbt.com |

Target Selectivity and Kinome Profiling of Pdgfrα Kinase Inhibitors

Differential Selectivity for PDGFRα versus PDGFRβ

The two isoforms of the platelet-derived growth factor receptor, PDGFRα and PDGFRβ, share significant structural homology within their kinase domains, yet inhibitors can exhibit a wide range of selectivities. This differential inhibition is crucial as the two receptors can mediate distinct biological pathways.

Some inhibitors are designed to be highly selective for one isoform over the other. A notable example is PDGFRα kinase inhibitor 1 (also known as CHMFL-PDGFR-159), a type II inhibitor that demonstrates a marked preference for PDGFRα, with a half-maximal inhibitory concentration (IC50) of 132 nM, compared to an IC50 of 6115 nM for PDGFRβ, representing a 46-fold selectivity. medchemexpress.com Conversely, CP-673451 is a potent inhibitor that is more than 450-fold selective for PDGFR compared to other angiogenic receptors and shows a preference for PDGFRβ (IC50 = 1 nM) over PDGFRα (IC50 = 10 nM). researchgate.netmedchemexpress.commdpi.com Similarly, JNJ-10198409 is more potent against PDGFRβ (IC50 = 4.2 nM) than PDGFRα (IC50 = 45 nM). selleckchem.comrndsystems.com

Other inhibitors are equipotent or show minimal selectivity between the two isoforms. Crenolanib (B1684632) , for instance, is a potent inhibitor of both PDGFRα and PDGFRβ with dissociation constants (Kd) of 2.1 nM and 3.2 nM, respectively. selleckchem.comoncotarget.comNintedanib also inhibits both receptors with similar potency, displaying IC50 values of 59 nM for PDGFRα and 65 nM for PDGFRβ. targetmol.comselleckchem.com

In contrast, established multi-kinase inhibitors often have distinct profiles. Imatinib (B729) has been shown to be more effective against PDGFRα (IC50 = 71 nM) than PDGFRβ (IC50 = 607 nM) in certain cellular contexts. researchgate.netSunitinib (B231) , another multi-targeted inhibitor, potently inhibits PDGFRβ with an IC50 of 2 nM, while its inhibition of PDGFRα is less pronounced. selleckchem.comd-nb.info

| Inhibitor | PDGFRα Inhibition (IC50/Kd) | PDGFRβ Inhibition (IC50/Kd) | Selectivity Preference |

|---|---|---|---|

| PDGFRα kinase inhibitor 1 | 132 nM (IC50) medchemexpress.com | 6115 nM (IC50) medchemexpress.com | PDGFRα |

| Crenolanib | 2.1 nM (Kd) selleckchem.com | 3.2 nM (Kd) selleckchem.com | Equipotent |

| Nintedanib | 59 nM (IC50) targetmol.comselleckchem.com | 65 nM (IC50) targetmol.comselleckchem.com | Equipotent |

| CP-673451 | 10 nM (IC50) medchemexpress.com | 1 nM (IC50) medchemexpress.com | PDGFRβ |

| JNJ-10198409 | 45 nM (IC50) rndsystems.com | 4.2 nM (IC50) rndsystems.com | PDGFRβ |

| Imatinib | 71 nM (IC50) researchgate.net | 607 nM (IC50) researchgate.net | PDGFRα |

| Sunitinib | 69 nM (IC50, cell-based) eurodiagnostico.com | 2 nM (IC50) medchemexpress.com | PDGFRβ |

| Masitinib | 540 nM (IC50) selleckchem.com | 800 nM (IC50) selleckchem.com | PDGFRα (slight) |

| Ponatinib (B1185) | 1.1 nM (IC50) targetmol.com | N/A | PDGFRα |

Off-Target Kinase Inhibition Profiling

The selectivity of PDGFRα inhibitors against other receptor tyrosine kinases (RTKs) varies significantly, ranging from highly selective agents to broad-spectrum multi-kinase inhibitors.

Crenolanib is distinguished by its high selectivity for PDGFRs. It is over 100-fold more selective for PDGFRα/β than for c-KIT, VEGFR-2, TIE-2, FGFR-2, Epidermal Growth Factor Receptor (EGFR), and erbB2. selleckchem.com This narrow spectrum of activity minimizes off-target effects on these other important signaling pathways.

In contrast, many PDGFR inhibitors are intentionally designed to be multi-targeted. Nintedanib is a potent triple angiokinase inhibitor that, in addition to PDGFRα/β, strongly inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3) and Fibroblast Growth Factor Receptors (FGFR1/2/3) with IC50 values in the low nanomolar range. selleckchem.comcaymanchem.com It is, however, selective against a broader panel of 33 other kinases. caymanchem.com

Sunitinib also has a broad profile, potently inhibiting VEGFR2 (IC50 = 80 nM), c-KIT, and FMS-like tyrosine kinase 3 (FLT3). medchemexpress.comselleckchem.comeurodiagnostico.com It displays greater than 10-fold selectivity for VEGFR2 and PDGFR over FGFR-1 and EGFR. eurodiagnostico.comCediranib is another example of a multi-kinase inhibitor with high potency for VEGFRs (IC50 <1 nM), while also inhibiting c-KIT and PDGFRβ at similar levels; it is significantly more selective for VEGFRs than for PDGFRα (36-fold) and Colony-Stimulating Factor 1 Receptor (CSF-1R) (110-fold). selleckchem.comtargetmol.com

| Inhibitor | PDGFRα (IC50/Kd) | VEGFR-2 (IC50) | c-KIT (IC50) | FGFR-2 (IC50) | CSF1R (c-Fms) (IC50) |

|---|---|---|---|---|---|

| Crenolanib | 2.1 nM (Kd) selleckchem.com | >100-fold less potent selleckchem.com | >100-fold less potent selleckchem.com | >100-fold less potent selleckchem.com | N/A |

| Nintedanib | 59 nM selleckchem.com | 13 nM selleckchem.com | N/A | 37 nM selleckchem.com | N/A |

| Sunitinib | 43.88 nM researchgate.net | 78.46 nM researchgate.net | 7 nM selleckchem.com | >10-fold less potent eurodiagnostico.com | N/A |

| Cediranib | ~36 nM (est.) targetmol.com | <1 nM targetmol.com | ~1 nM targetmol.com | N/A | ~110 nM targetmol.com |

| Pazopanib | 84 nM selleckchem.com | 30 nM selleckchem.com | 140 nM selleckchem.com | 74 nM selleckchem.com | 146 nM selleckchem.com |

| Ki8751 | >40-fold less potent selleckchem.com | 0.9 nM selleckchem.com | >40-fold less potent selleckchem.com | >40-fold less potent selleckchem.com | N/A |

Comprehensive kinase panel screening is the gold standard for defining an inhibitor's selectivity. These screens test a compound against hundreds of kinases to create a detailed activity spectrum.

Screening of Sunitinib has confirmed its identity as a multi-targeted inhibitor. While it potently inhibits PDGFRβ and VEGFRs, it is significantly less active against a panel including FGFR-1, EGFR, Met, IGFR-1, and Src. selleckchem.comeurodiagnostico.com

CP-673451 was profiled against a large kinase panel, which confirmed its high selectivity. It was found to be more than 450-fold selective for PDGFR-β over other angiogenic receptors like VEGFR-2 and TIE-2. researchgate.net

The profile of Nintedanib shows potent inhibition of VEGFR, FGFR, and PDGFR families. caymanchem.com However, outside of these families, it shows selectivity over a panel of 33 other kinases, though it does inhibit FLT3, LCK, LYN, and Src with IC50 values ranging from 16-156 nM. caymanchem.com

Foretinib is another multi-kinase inhibitor that potently targets MET and KDR (VEGFR2). Its activity is less potent against a panel that includes Ron, Flt-1/3/4, c-Kit, PDGFRα/β, and Tie-2, with very little activity observed against FGFR1 and EGFR. selleckchem.com

These broad screenings are invaluable for understanding the full biological impact of a PDGFRα inhibitor, distinguishing truly selective compounds from those with broader, multi-targeted profiles.

Cellular and Molecular Biology of Pdgfrα Kinase Inhibition

Effects on Fundamental Cellular Processes (In Vitro Studies)

Cell Proliferation Inhibition

A primary and extensively documented effect of PDGFRα kinase inhibitors in vitro is the potent inhibition of cell proliferation across a wide array of cell types, particularly those dependent on PDGFRα signaling for growth. This anti-proliferative activity is a cornerstone of their therapeutic potential.

Studies using various cancer cell lines have consistently demonstrated dose-dependent inhibition of cell viability and growth. For instance, the PDGFRα inhibitor crenolanib (B1684632) potently decreases the viability of FLT3-ITD-expressing acute myeloid leukemia (AML) cell lines MV4-11 and MOLM-13. nih.gov It also suppresses the proliferation of non-small-cell lung cancer (NSCLC) A549 cells, which express high levels of PDGFRα. nih.govdovepress.com Similarly, other PDGFRα inhibitors like CP-673451 induce cell death in cholangiocarcinoma cells, and AMN107 inhibits the proliferation of Ba/F3 cells transformed with the FIP1L1-PDGFRα fusion oncogene. mdpi.comnih.gov The inhibitor CGP 53716 showed dose-dependent inhibition of PDGF-induced proliferation in primary rat smooth muscle cells. nih.gov

The efficacy of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. These values highlight the potency of PDGFRα inhibitors against various cell lines.

Table 1: In Vitro Anti-Proliferative Activity of PDGFRα Kinase Inhibitors in Various Cell Lines

| Inhibitor | Cell Line | Cell Type/Mutation | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Crenolanib | MV4-11 | AML / FLT3-ITD | 1.3 nM | nih.gov |

| Crenolanib | MOLM-13 | AML / FLT3-ITD | 4.9 nM | nih.gov |

| Crenolanib | A549 | Non-Small-Cell Lung Cancer | Dose-dependent inhibition | dovepress.com |

| PDGFRα kinase inhibitor 1 | (Biochemical Assay) | PDGFRα kinase | 132 nM | medchemexpress.com |

| PDGFRα kinase inhibitor 1 | (Biochemical Assay) | PDGFRβ kinase | 6115 nM | medchemexpress.com |

| AMN107 | Ba/F3-TEL-PDGFRβ | Myeloproliferative Disease | < 25 nM | nih.gov |

| AMN107 | Ba/F3-FIP1L1-PDGFRα | Hypereosinophilic Syndrome | < 25 nM | nih.gov |

| S116836 | EOL-1 | Eosinophilic Leukemia / FIP1L1-PDGFRα | 0.2 nM | oncotarget.com |

| S116836 | BaF3-WT FIP1L1-PDGFRα | Ba/F3 Pro-B | 26.9 nM | oncotarget.com |

| S116836 | BaF3-T674I FIP1L1-PDGFRα | Ba/F3 Pro-B / Imatinib-Resistant | 198.8 nM | oncotarget.com |

Differentiation Modulation

Inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinase has been shown to significantly modulate cellular differentiation processes, particularly in the context of progenitor cells and cancer stem cells. The balance between PDGFRα and PDGFRβ signaling is a critical determinant of cell fate. For instance, the equilibrium between PDGFRα and PDGFRβ signaling directs progenitor cell commitment towards either beige or white adipogenesis, with PDGFRα promoting the beige adipocyte lineage. nih.govnih.gov

In the realm of oncology, targeting PDGFRα can force malignant cells towards a more differentiated, less aggressive phenotype. In rhabdomyosarcoma, a pediatric soft tissue sarcoma, inhibiting PDGFRα signaling is linked to the regulation of both cancer cell stemness and myogenic differentiation. unil.ch Studies have shown that treatment with PDGFRα inhibitors can induce differentiation in glioblastoma multiforme (GBM) cells. kjpp.net For example, the potent PDGFRα/β inhibitor, CP-673451, has been observed to induce the differentiation of GBM cells by downregulating phosphorylated p38 mitogen-activated protein kinase (MAPK). kjpp.net This reduction in the proliferative and invasive properties of the tumor cells is a direct consequence of this induced differentiation. kjpp.net

Furthermore, in glioblastoma stem cells (GSCs), depletion of PDGFRα has been shown to attenuate stemness-related features and promote the expression of neuronal markers, indicating a shift towards differentiation. oncotarget.com This process is associated with changes in key regulatory pathways, including the activation of the tumor suppressor Rb1. oncotarget.com Similarly, inhibiting PDGFR signaling with small molecules has been demonstrated to upregulate pluripotency-associated transcription factors like Oct4 and Nanog in mesenchymal stem cells (MSCs), suggesting a role in maintaining a more plastic, undifferentiated state that can be directed towards specific lineages under controlled conditions. nih.gov

The table below summarizes key findings on the modulation of differentiation by PDGFRα kinase inhibitors.

| Cell Type | Inhibitor/Method | Observed Effect on Differentiation | Key Signaling Pathway(s) Implicated |

| Adipose Progenitor Cells | PDGFRα/PDGFRβ signaling balance | Determines commitment to beige (PDGFRα) or white (PDGFRβ) adipogenesis. nih.govnih.gov | - |

| Rhabdomyosarcoma (RMS) Cells | PDGFRα inhibition | Regulates cancer cell stemness and myogenic differentiation. unil.ch | - |

| Glioblastoma Multiforme (GBM) Cells | CP-673451 | Induces differentiation, reducing proliferative and invasive properties. kjpp.net | p38 MAPK kjpp.net |

| Glioblastoma Stem Cells (GSCs) | PDGFRα depletion | Attenuates stemness and promotes neuronal differentiation. oncotarget.com | Rb1 oncotarget.com |

| Mesenchymal Stem Cells (MSCs) | PDGFR inhibitor-IV | Upregulates Oct4 and Nanog, increasing multipotency. nih.gov | JAK-STAT3, MEK, EGFR nih.gov |

Cell Migration and Invasion Attenuation

The activation of PDGFRα signaling is a well-documented driver of cell migration and invasion, processes central to tumor progression and metastasis. biorxiv.org Consequently, inhibitors of PDGFRα kinase have demonstrated significant efficacy in attenuating these cellular behaviors across various cancer models.

In fibroblasts, PDGFRα signaling, often compartmentalized to the primary cilium, orchestrates directional cell migration through a phosphorylation cascade involving the PI3K–AKT and MEK1/2–ERK1/2 pathways. biologists.com Inhibition of this signaling disrupts the coordinated cellular machinery required for movement. biologists.com In the context of cancer, particularly glioma, PDGFRα is frequently overexpressed and promotes an invasive phenotype. aacrjournals.org The inhibition of PDGFRα with agents like AG1296 has been shown to block PDGF-A-induced glioma cell migration. aacrjournals.org This is achieved by preventing the phosphorylation of key downstream effectors. aacrjournals.org

One critical mechanism involves the tyrosine phosphorylation of Dock180, a guanine (B1146940) nucleotide exchange factor for Rac1. PDGFRα activation leads to the phosphorylation of Dock180, which in turn activates a signaling cascade including CrkII, p130cas, and ultimately Rac1, a key regulator of the cytoskeletal rearrangements necessary for cell motility. aacrjournals.org Inhibiting PDGFRα disrupts this entire pathway, thereby impeding invasion. aacrjournals.org

Studies on glioblastoma stem cells (GSCs) have revealed that depletion of PDGFRα significantly reduces their invasive capacity. oncotarget.com This is often associated with a downmodulation of markers related to the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. oncotarget.com The PDGFR inhibitor crenolanib has been shown to block PDGF-AA-induced migration in papillary thyroid carcinoma cells and to abrogate the formation of invasive three-dimensional structures. researchgate.net Similarly, in non-small-cell lung cancer (NSCLC) cells, crenolanib treatment reduces migratory activity in response to chemotactic stimuli. nih.gov

The table below outlines research findings on the attenuation of cell migration and invasion by PDGFRα kinase inhibitors.

| Cell Type | Inhibitor/Method | Effect on Migration/Invasion | Key Signaling Pathway(s) Implicated |

| Fibroblasts | PDGFRα signaling inhibition | Disrupts directional cell migration. biologists.com | PI3K-AKT, MEK1/2–ERK1/2 biologists.com |

| Glioma Cells | AG1296 | Inhibits PDGF-A-induced cell migration. aacrjournals.org | Dock180-CrkII-p130cas-Rac1 aacrjournals.org |

| Glioblastoma Stem Cells (GSCs) | PDGFRα depletion | Reduces invasive capacity and downmodulates EMT markers. oncotarget.com | - |

| Papillary Thyroid Carcinoma Cells | Crenolanib | Blocks PDGF-AA-induced migration and abrogates invasive structures. researchgate.net | - |

| Non-Small-Cell Lung Cancer (NSCLC) Cells | Crenolanib | Reduces migratory activity in response to chemotaxis. nih.gov | - |

Induction of Apoptosis

A primary mechanism through which PDGFRα kinase inhibitors exert their anti-tumor effects is the induction of programmed cell death, or apoptosis. patsnap.com By blocking the pro-survival signals emanating from an activated PDGFRα, these inhibitors can tip the cellular balance towards apoptosis in cancer cells that are dependent on this pathway.

In glioblastoma cancer stem cells (CSCs), which are often resistant to conventional therapies, pharmacological inhibition of PDGFRα with crenolanib has been shown to impair survival. nih.gov The combination of a PDGFRα inhibitor with an EGFR inhibitor can maximize this apoptotic effect in both core and peritumor-derived CSCs. nih.gov Similarly, in non-small-cell lung cancer (NSCLC) cells, crenolanib treatment induces apoptosis in a dose-dependent manner, as evidenced by an increase in the sub-G1 DNA content. nih.gov

The multi-targeted tyrosine kinase inhibitor sunitinib (B231), which inhibits PDGFRα among other kinases, has been shown to induce apoptosis in various hematologic malignancies, particularly in cells with activating mutations in the PDGFRα gene. nih.gov In malignant peripheral nerve sheath tumors (MPNST), sunitinib was found to be highly effective in cell lines harboring a 4q12 amplicon leading to PDGFRα overexpression, inducing apoptosis and preventing PDGF-AA-induced signaling. plos.org In testicular germ cell tumors, sunitinib treatment led to an increase in apoptotic cells, confirmed by TUNEL staining and detection of activated caspase-3. aacrjournals.org

The molecular mechanisms underlying this apoptosis induction are multifaceted. The novel TKI S116836 was found to induce both the intrinsic and extrinsic pathways of apoptosis in FIP1L1-PDGFRα-expressing cells. oncotarget.com This was accompanied by the upregulation of the pro-apoptotic BH3-only protein Bim-EL through the Erk1/2 pathway. oncotarget.com Upregulation of Bim appears to be a common mechanism for apoptosis induced by tyrosine kinase inhibitors targeting oncogenic drivers. oncotarget.com Furthermore, PDGFRα signaling has been shown to have a protective role against apoptosis through the activation of PLCγ and phosphatidylinositol 3-kinase (PI3K) pathways; inhibition of this signaling removes this protective effect. pnas.orgnih.gov

The following table summarizes key findings on the induction of apoptosis by PDGFRα kinase inhibitors.

| Cell Type | Inhibitor | Observed Effect on Apoptosis | Key Molecular Events/Pathways |

| Glioblastoma Cancer Stem Cells (CSCs) | Crenolanib | Impairs cell survival and induces apoptosis, especially when combined with an EGFR inhibitor. nih.gov | Caspase-3 and PARP-1 cleavage nih.gov |

| Non-Small-Cell Lung Cancer (NSCLC) Cells | Crenolanib | Induces apoptosis in a dose-dependent manner. nih.gov | Increased sub-G1 DNA content nih.gov |

| Hematologic Malignancy Cells (with PDGFRα mutations) | Sunitinib | Induces apoptosis. nih.gov | Inhibition of PDGFRα phosphorylation nih.gov |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells | Sunitinib | Induces apoptosis in cells with PDGFRα overexpression. plos.org | - |

| Testicular Germ Cell Tumors | Sunitinib | Increases the number of apoptotic cells. aacrjournals.org | Caspase-3 activation aacrjournals.org |

| FIP1L1-PDGFRα-expressing Cells | S116836 | Induces both intrinsic and extrinsic apoptosis pathways. oncotarget.com | Upregulation of Bim-EL via Erk1/2 pathway oncotarget.com |

Angiogenesis Inhibition in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The PDGFRα signaling pathway plays an essential role in this process, not only by directly affecting endothelial cells but also by modulating the tumor microenvironment. ahajournals.orgnih.govmdpi.com Consequently, PDGFRα kinase inhibitors are effective anti-angiogenic agents.

PDGFRα signaling in mesenchymal cells is crucial for functional angiogenesis. ahajournals.orgnih.gov The PDGFRα-p70S6K pathway, for example, is an essential regulator for FGF-2–mediated neovascularization. ahajournals.orgnih.gov Inhibition of this pathway, for instance by rapamycin, can target the host vasculature to disrupt the sustained expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF). nih.gov

Several multi-targeted tyrosine kinase inhibitors that block PDGFRα have demonstrated potent anti-angiogenic effects in cellular models. Axitinib, which inhibits VEGFRs, PDGFRα/β, and c-KIT, has been shown to inhibit angiogenesis and vascular permeability in various cellular models. frontiersin.orgdovepress.comresearchgate.net Sunitinib also exhibits anti-angiogenic activity by inhibiting receptors including PDGFRα, which leads to a reduction in tumor microvessel density. ub.edunih.gov

Crenolanib has been shown to possess direct angiostatic activity, inhibiting endothelial cell viability, migration, and sprout formation, as well as inducing apoptosis in these cells. nih.gov Interestingly, these anti-angiogenic effects can occur independently of PDGFR expression on the endothelial cells themselves, suggesting a broader mechanism of action that may involve mitotic modulation. nih.gov Overexpression of PDGFRα in melanoma has been linked to an anti-angiogenic effect, in part through the induction of CXCL10/IP-10, a known inhibitor of angiogenesis. oncotarget.com

The table below details research findings on the inhibition of angiogenesis in cellular models by PDGFRα kinase inhibitors.

| Inhibitor | Cellular Model/System | Observed Anti-Angiogenic Effect | Key Mechanism/Pathway |

| Rapamycin | Mesenchymal Cells | Shuts down sustained expression of VEGF and HGF, disrupting angiogenesis. nih.gov | Inhibition of PDGFRα-p70S6K pathway ahajournals.orgnih.gov |

| Axitinib | Various angiogenesis cellular models | Inhibits VEGF receptor activities and VEGF-based cell survival. dovepress.com | Inhibition of VEGFRs, PDGFRα, c-KIT frontiersin.orgresearchgate.net |

| Sunitinib | Human umbilical vein endothelial cells (HUVEC) | Inhibits proliferation and migration, reduces capillary-like tubule formation. ub.edu | Inhibition of VEGFRs, PDGFRα ub.edunih.gov |

| Crenolanib | Endothelial Cells | Inhibits cell viability, migration, and sprout length; induces apoptosis. nih.gov | Mitotic modulation nih.gov |

| PDGFRα overexpression | Melanoma and Endothelial Cells | Inhibits endothelial cell proliferation. oncotarget.com | Induction of CXCL10/IP-10 oncotarget.com |

Preclinical Efficacy Studies of Pdgfrα Kinase Inhibitors in Disease Models

Gastrointestinal Stromal Tumors (GIST) Models

Gastrointestinal stromal tumors (GISTs) are mesenchymal neoplasms of the gastrointestinal tract, with the majority harboring activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. oncotarget.com These mutations are pivotal oncogenic drivers, making them key targets for tyrosine kinase inhibitors (TKIs). oncotarget.com While TKIs have significantly improved outcomes for patients with advanced GISTs, resistance, either primary or secondary, remains a substantial clinical challenge. oncotarget.comnih.gov

A significant portion of GISTs, approximately 5-10%, are driven by mutations in the PDGFRA gene. nih.govthieme-connect.de While many of these tumors are initially sensitive to first-line TKIs like imatinib (B729), certain primary mutations confer resistance. nih.gov Preclinical studies have been instrumental in characterizing the activity of various inhibitors against these primary mutations. For instance, while most PDGFRA mutations are sensitive to imatinib, the D842V mutation in exon 18 is a notable exception, conferring resistance to this TKI. nih.gov In contrast, other non-D842V mutations in PDGFRα generally show a favorable response to imatinib. nih.gov

Next-generation inhibitors have been developed to address the limitations of earlier TKIs. Avapritinib (B605698), a type I kinase inhibitor, has demonstrated potent activity against a spectrum of primary PDGFRA mutations in preclinical testing. nih.gov Similarly, ripretinib (B610491) has shown a broad spectrum of inhibition against both wild-type and mutant PDGFRA kinases in preclinical models. nih.gov The development of these newer agents has been driven by the need to overcome the resistance profiles observed with first-line therapies.

The PDGFRA D842V mutation is the most common mutation in PDGFRA-mutant GISTs and is notoriously resistant to imatinib and other approved TKIs. tandfonline.comgistsupport.orgoup.com This has spurred the development of novel inhibitors specifically designed to target this resistant variant.

Preclinical studies have identified several promising compounds:

Crenolanib (B1684632) : This potent PDGFRα inhibitor has shown significant activity against imatinib-resistant PDGFRA mutations, including D842V. tandfonline.comresearchgate.net In an isogenic model system, crenolanib was found to be 135-fold more potent than imatinib against the D842V mutant. tandfonline.comresearchgate.net

Avapritinib (BLU-285) : Developed as a selective inhibitor of PDGFRA D842V and KIT exon 17 mutants, avapritinib has demonstrated potent inhibition of the D842V mutation in both in vitro and in vivo preclinical models. nih.govtandfonline.comaacrjournals.org It is approximately 10-fold more potent against this mutation than ripretinib. nih.gov

Dasatinib : This multi-targeted TKI has also shown potent inhibition of the PDGFRA D842V isoform in preclinical studies, with an IC50 value of 62 nmol/l. tandfonline.com

Ripretinib : While also active against the D842V mutation, it is less potent than avapritinib in this regard. nih.gov

These preclinical findings have been crucial in guiding the clinical development of these agents for patients with imatinib-resistant GIST.

| Compound | Targeted Mutation | Key Preclinical Finding | Reference |

|---|---|---|---|

| Crenolanib | Imatinib-Resistant PDGFRα D842V | 135-fold more potent than imatinib against D842V mutant in an isogenic model system. | tandfonline.comresearchgate.net |

| Avapritinib (BLU-285) | PDGFRα D842V | Potently inhibits PDGFRα D842V mutant activity in vitro (IC50 = 0.5 nM) and autophosphorylation in cellular assays (IC50 = 30 nM). | aacrjournals.org |

| Dasatinib | PDGFRα D842V | Showed potent inhibition of the PDGFRA D842V isoform with an IC50 value of 62 nmol/l. | tandfonline.com |

Patient-derived xenograft (PDX) models are critical for evaluating the in vivo efficacy of novel therapeutic agents. oncotarget.com Several PDX models of GIST have been established, including those resistant to standard TKIs. oncotarget.comoncotarget.com These models, which retain the histological and genetic characteristics of the original patient tumors, have been invaluable in studying TKI resistance mechanisms and testing new drugs. oncotarget.com

For example, avapritinib demonstrated a reduction in tumor volume and inhibition of proliferation in murine models with patient-derived GIST xenografts. nih.gov In a TKI-resistant KIT exon 11/17-mutant GIST patient-derived xenograft model, BLU-285 (avapritinib) showed dose-dependent and marked inhibition of tumor growth. tandfonline.com Specifically, it resulted in significant tumor regression, with a 73% reduction from baseline measurements. tandfonline.com Similarly, preclinical studies with ripretinib have shown significant antitumor activity, including proliferation inhibition and induction of apoptosis in GIST models. nih.gov The use of these xenograft models has provided strong preclinical evidence for the antitumor effects of these next-generation inhibitors. oncotarget.comoncotarget.com Olaratumab, a monoclonal antibody targeting PDGFRα, has also been shown to induce growth inhibition in sarcoma xenograft models. nih.gov

Pulmonary Arterial Hypertension (PAH) Models

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy. ahajournals.org The platelet-derived growth factor (PDGF) signaling pathway is a key player in the pathogenesis of PAH. ahajournals.orgkglmeridian.com

Preclinical models of PAH, such as the SU5416/Hypoxia (SU5416/H) and monocrotaline (B1676716) (MCT) rat models, are widely used to evaluate potential therapies. ahajournals.orgersnet.orgersnet.org Several PDGFRα kinase inhibitors have demonstrated the ability to improve cardiopulmonary hemodynamics in these models.

Seralutinib (B610791) (GB002) : This inhaled PDGFR/CSF1R/c-KIT inhibitor has shown potent efficacy in both the SU5416/H and MCT pneumonectomy models. ersnet.orgersnet.org Treatment with seralutinib led to improved cardiopulmonary hemodynamic parameters. ersnet.orgersnet.orgnih.gov In the SU5416/H model, seralutinib was more effective than imatinib at improving these parameters. ersnet.orgersnet.org

GB002 : In the SU5416/H rat model, inhaled GB002, a potent PDGFRα/β inhibitor, significantly reduced right ventricular systolic pressure and mean pulmonary artery pressure. ahajournals.org

Imatinib : This TKI has been shown to reverse pulmonary hypertension in both the MCT rat model and in chronically hypoxic mice. jci.orgahajournals.org It also improved exercise capacity and hemodynamics in patients with advanced PAH. ahajournals.org

WQ-C-401 : This novel and highly selective PDGFR inhibitor significantly decreased right ventricular systolic pressure in MCT-induced PAH rats. nih.gov

| Compound | PAH Model | Effect on Hemodynamics | Reference |

|---|---|---|---|

| Seralutinib (GB002) | SU5416/Hypoxia and Monocrotaline Pneumonectomy | Improved cardiopulmonary hemodynamic parameters. | ersnet.orgersnet.orgnih.gov |

| GB002 | SU5416/Hypoxia | Significantly reduced right ventricular systolic pressure and mean pulmonary artery pressure. | ahajournals.org |

| Imatinib | Monocrotaline and Chronic Hypoxia | Reversed pulmonary hypertension. | jci.orgahajournals.org |

| WQ-C-401 | Monocrotaline-induced | Significantly decreased right ventricular systolic pressure. | nih.gov |

A hallmark of PAH is the remodeling of the pulmonary vasculature, including increased muscularization of small pulmonary arteries and subsequent right ventricle (RV) hypertrophy. ahajournals.orgvictorchang.edu.au PDGFRα inhibitors have shown promise in reversing these pathological changes in preclinical models.

Seralutinib : In both the SU5416/H and MCT pneumonectomy models, inhaled seralutinib reduced small pulmonary artery muscularization and right ventricle hypertrophy. ersnet.orgersnet.orgnih.gov

GB002 : Treatment with GB002 in the SU5416/H model was associated with reduced pulmonary arteriole muscularization. ahajournals.org

PDGFRα inhibition (APA5) : In a chronic hypoxia-induced PH model, inhibition of PDGFRα with the antibody APA5 significantly reduced the number of fully muscularized vessels. ahajournals.orgvictorchang.edu.au However, in this particular study, it did not prevent the increase in right ventricular systolic pressure or the development of right ventricular hypertrophy. victorchang.edu.aunih.gov

WQ-C-401 : This inhibitor reduced pulmonary vascular remodeling by decreasing muscularization and fibrosis, and also alleviated right ventricular hypertrophy in MCT-treated rats. nih.gov

Imatinib : Treatment with imatinib led to a reduction in right heart hypertrophy in the MCT rat model. jci.org

These findings from preclinical studies underscore the therapeutic potential of targeting the PDGFRα pathway to not only improve hemodynamics but also to reverse the underlying vascular and cardiac remodeling that drives the progression of PAH.

Inflammatory Biomarker Modulation

In preclinical models of pulmonary arterial hypertension (PAH), the PDGFRα kinase inhibitor seralutinib has demonstrated significant effects on modulating inflammatory biomarkers. ersnet.orgnih.gov Inhaled seralutinib was shown to be an effective treatment in two different rat models of severe PAH, leading to improvements in cardiopulmonary hemodynamics, reverse remodeling of pulmonary vascular pathology, and a notable improvement in inflammatory biomarkers. ersnet.orgnih.gov The therapeutic effects of seralutinib are linked to its ability to potently inhibit PDGFRα/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT. ersnet.orgnih.govresearchgate.net Studies comparing seralutinib to the proof-of-concept kinase inhibitor imatinib found that seralutinib showed greater efficacy in improving these parameters. ersnet.orgnih.gov Specifically, in the SU5416/Hypoxia rat model, seralutinib treatment led to a decrease in N-terminal pro-brain natriuretic peptide (NT-proBNP), a key biomarker. ersnet.orgnih.gov These findings highlight the potential of PDGFRα inhibition to modulate critical inflammatory and cytokine signaling pathways involved in PAH pathology. ersnet.orgresearchgate.netresearchgate.net

Glioblastoma (GBM) Models

The platelet-derived growth factor (PDGF) signaling pathway, particularly through PDGFRα, is a critical driver in the development of gliomas, especially the proneural subtype of glioblastoma (GBM). mdpi.com This has made PDGFRα a key target for therapeutic intervention.

Multiple preclinical studies using orthotopic xenograft models have demonstrated the efficacy of PDGFRα inhibitors in controlling GBM growth and prolonging survival.

The novel brain-penetrant PDGFRα inhibitor HY-008 effectively inhibited the growth of orthotopic GBM tumor xenografts and extended the survival of tumor-bearing mice. biorxiv.orgbiorxiv.org In a dose-dependent manner, HY-008 treatment resulted in a significant increase in median survival compared to control groups. biorxiv.org For instance, the median survival for the control group was 19 days, which increased to 27 days and 31 days for the treated groups. biorxiv.org

Similarly, the anti-cancer agent OKN-007 , which can cross the blood-brain barrier, was found to significantly decrease tumor volumes and increase animal survival in an orthotopic pediatric glioblastoma (pGBM) mouse model. plos.org In a cohort of animals that responded well to the treatment, OKN-007 significantly reduced tumor volumes and extended median survival to 33 days compared to 19.5 days for untreated mice. plos.org

The allosteric SHP-2 inhibitor SHP099 , which targets downstream signaling of activated PDGFRα, also showed significant antitumor activity. nih.govnih.gov In orthotopic GBM xenograft models, SHP099 effectively inhibited tumor growth and provided significant survival benefits. nih.govnih.gov Treatment with SHP099 led to decreased tumor vascularity, as evidenced by reduced CD31 immunostaining. nih.gov

Another selective MET kinase inhibitor, Compound A , was tested in an HGF-dependent U87-MG xenograft model. aacrjournals.org Treatment with this compound completely prevented tumor growth and, in some cases, induced tumor regression. aacrjournals.org

| Compound | GBM Model | Key Findings | Reference |

|---|---|---|---|

| HY-008 | Orthotopic Xenograft (Ink4a/Arf-/- mAsts & GSC 157) | Significantly decreased tumor size and extended median survival from 19 days (control) to 31 days. | biorxiv.org |

| OKN-007 | Orthotopic Xenograft (pGBM) | Significantly decreased tumor volumes and increased median survival from 19.5 days (untreated) to 33 days (responsive cohort). | plos.org |

| SHP099 | Orthotopic Xenograft (Transformed mouse astrocytes & GSCs) | Effectively inhibited tumor growth and extended survival as a single agent. | nih.gov |

| Compound A | Subcutaneous Xenograft (U87-MG) | Completely prevented tumor growth and induced tumor regression. | aacrjournals.org |

Combining PDGFRα inhibitors with standard chemotherapy, such as temozolomide (B1682018) (TMZ), has shown synergistic effects in preclinical GBM models. nih.gov This approach is investigated to overcome the resistance that often develops with monotherapy. biorxiv.orgbiorxiv.org

The inhibitor HY-008 demonstrated the ability to increase the sensitivity of GBM cells to TMZ. biorxiv.orgbiorxiv.org When used in combination with TMZ, HY-008 provided significant survival benefits for mice with GBM tumor xenografts, proving effective both as a single agent and in a combination regimen. biorxiv.orgbiorxiv.org

Similarly, SHP099 exhibited enhanced antitumor activity when combined with TMZ. nih.govnih.gov This combination resulted in significant survival benefits for animals bearing GBM tumor xenografts, highlighting its potential to improve the clinical treatment of GBM. nih.govnih.gov The combination of such targeted therapies with cytotoxic agents is a promising strategy to potentiate treatment efficacy and reduce the recurrence of these aggressive tumors. biorxiv.orgbiorxiv.org

Glioblastoma cancer stem cells (CSCs) are a sub-population of tumor cells believed to be responsible for tumor initiation, recurrence, and resistance to therapy. nih.govnih.gov PDGFRα signaling is critically involved in the self-renewal, invasion, and differentiation of these cells. biorxiv.org

Studies have shown that inhibiting PDGFRα can effectively target GBM CSCs. nih.govnih.gov For example, the inhibitor SHP099 was found to be more effective against patient-derived glioma stem-like cells (GSCs) compared to normal neural progenitor cells. nih.govnih.gov It specifically inhibits downstream effectors of PDGFR signaling, thereby attenuating cell cycle progression in GBM cells with activated PDGFRα. nih.govnih.gov

Depletion of PDGFRα in GBM CSCs has been shown to inhibit their invasive properties and modulate multiple oncogenic signals. nih.gov In vitro studies using inhibitors like sorafenib (B1663141) have demonstrated effectiveness against CSCs from primary GBM cultures by inhibiting the PI3K/Akt and MAPK pathways and inducing apoptosis. spandidos-publications.com Furthermore, combining a PDGFRα inhibitor like crenolanib with an EGFR inhibitor triggered apoptosis in both core- and peritumor-derived GBM CSC pools. nih.gov These findings suggest that targeting the PDGFRα pathway is a viable strategy for eliminating the resilient CSC population in glioblastoma. nih.govnih.gov

Cholangiocarcinoma (CCA) Models

Platelet-derived growth factor (PDGF) and its receptor PDGFR play an essential role in the development and survival of cholangiocarcinoma (CCA). mdpi.com Mouse model studies have shown that PDGF and PDGFR signaling between cholangiocytes and fibroblasts contributes to biliary tract fibrogenesis and inflammation, making PDGFR a potential therapeutic target for CCA. mdpi.com

The sensitivity of CCA cells to various PDGFR inhibitors has been investigated. In one study, the selective PDGFR inhibitor CP-673451 and multi-kinase inhibitors like imatinib and sunitinib (B231) were tested on different CCA cell lines. mdpi.com All three inhibitors showed a dose-dependent decrease in the viability of CCA cells. mdpi.com CP-673451, in particular, has been noted as an attractive therapeutic agent for CCA, having previously demonstrated suppression of cancer growth in other xenograft models. mdpi.com

| Compound | CCA Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| CP-673451 | HuCCA-1 | 4.81 | mdpi.com |

| KKU-M055 | 7.73 | mdpi.com | |

| KKU-100 | 10.42 | mdpi.com | |

| Imatinib | HuCCA-1 | 9.14 | mdpi.com |

| KKU-M055 | 10.74 | mdpi.com | |

| KKU-100 | 11.35 | mdpi.com | |

| Sunitinib | HuCCA-1 | 12.86 | mdpi.com |

| KKU-M055 | 8.40 | mdpi.com | |

| KKU-100 | 13.97 | mdpi.com |

While PDGFR inhibitors have shown promise in preclinical settings, the clinical activity of some, like imatinib, has been limited in advanced CCA. mdpi.com However, other inhibitors targeting multiple tyrosine kinases, including PDGFR, are under investigation as potential treatments. mdpi.comnih.gov

Scleroderma Fibrosis Models

PDGF signaling is a key contributor to the pathogenesis of fibrotic diseases like systemic sclerosis (scleroderma). uzh.chnih.gov In preclinical models of fibrosis, the inhibition of PDGFRs has been shown to prevent the development of fibrosis. uzh.ch

Several tyrosine kinase inhibitors that block PDGFRs have demonstrated anti-fibrotic effects. The combined inhibition of PDGFRs and c-abl by inhibitors such as imatinib , dasatinib , or nilotinib prevents fibrosis in various preclinical models. uzh.chsmw.ch Imatinib, for instance, has been shown to inhibit extracellular matrix production by scleroderma fibroblasts and prevent skin fibrosis in bleomycin-treated mice. nih.gov It has also been shown to halt and even reverse established fibrosis in the TSK-1 genetic mouse model. nih.gov

More selective inhibitors have also been studied. Crenolanib besylate , a selective inhibitor with higher sensitivity for PDGFRα over PDGFRβ, can block PDGFR phosphorylation in scleroderma fibroblasts in a dose-dependent manner, thereby inhibiting their proliferation and migration. nih.gov A recent study demonstrated that crenolanib can abrogate both inflammation and extracellular matrix deposition in dermal fibroblasts in vitro. nih.gov Similarly, selective blockade of PDGF signaling with the small molecule inhibitor SU9518 has exerted anti-fibrotic effects in different experimental fibrosis models. uzh.ch These findings underscore the therapeutic potential of targeting the PDGFRα pathway to combat the fibrotic processes central to scleroderma. nih.govnih.gov

Atherosclerosis Models

The platelet-derived growth factor (PDGF)/PDGF receptor (PDGFR) signaling pathway is implicated in the pathogenesis of atherosclerosis, primarily through its role in promoting the proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in the formation of atherosclerotic plaques. nih.govahajournals.orgnih.govoup.com However, the specific contribution of the PDGFRα isoform versus the PDGFRβ isoform in atherogenesis has been a subject of investigation, with some preclinical evidence suggesting PDGFRβ may play a more dominant role in the accumulation of VSMCs within lesions. nih.govembopress.org

Studies using specific monoclonal antibodies in apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, have sought to delineate the roles of the two receptors. nih.gov In one such study, the administration of APB5, a monoclonal antibody against PDGFRβ, resulted in a significant 67% reduction in the size of aortic atherosclerotic lesions and an 80% decrease in the number of intimal VSMCs. nih.gov In contrast, treatment with APA5, an antagonistic antibody targeting murine PDGFRα, led to only a minimal reduction in lesion size. nih.gov This suggests that PDGFRβ is significantly involved in the formation of fibrous atherosclerotic lesions in this model. nih.gov Further studies using a general PDGF receptor antagonist that blocks all receptor dimers in ApoE-/- mice found that while the treatment could transiently delay the accumulation of smooth muscle cells and the formation of the fibrous cap, it did not prevent it in advanced lesions. nih.govresearchgate.net

The multi-kinase inhibitor imatinib, which targets ABL, KIT, and PDGFRα/β, has been evaluated in several preclinical atherosclerosis models. In high-fat fed ApoE knockout mice, imatinib treatment was found to reduce the area of lipid deposition in the aorta, particularly in the aortic arch region. nih.gov Another study investigated imatinib's effects in a model of diabetes-associated atherosclerosis, using streptozotocin-induced diabetic ApoE-/- mice. ahajournals.org In this model, imatinib treatment significantly reduced the atherosclerotic lesion area in diabetic mice but did not have a significant effect in non-diabetic ApoE-/- mice. ahajournals.org In the APOE*3Leiden.CETP mouse model, which has a human-like lipoprotein metabolism, imatinib treatment was shown to decrease both plasma cholesterol and the development of atherosclerosis. researchgate.netnih.govfrontiersin.org The anti-atherosclerotic effects of imatinib in these models have been attributed to various mechanisms, including inhibition of VSMC proliferation and proteoglycan synthesis, which reduces the binding and retention of LDL in the arterial wall. nih.govnih.gov

Other PDGFRα inhibitors, such as crenolanib, have been noted for their potential application in cardiovascular diseases like atherosclerosis by reducing VSMC proliferation and neointimal hyperplasia in preclinical models. patsnap.com

Preclinical Efficacy of PDGFRα-Inhibiting Agents in Atherosclerosis Models

| Agent | Animal Model | Key Research Findings |

|---|---|---|

| APA5 (anti-PDGFRα mAb) | ApoE-deficient mice on a high-fat diet | Showed only minimal reduction of atherosclerotic lesion size. nih.gov |

| Imatinib | High-fat fed ApoE knockout mice | Appreciably reduced the area of lipid deposition in the aorta. nih.gov |

| Imatinib | Diabetic ApoE knockout mice | Significantly reduced atherosclerotic lesion area compared to untreated diabetic controls; no significant effect in non-diabetic controls. ahajournals.org |

| Imatinib | APOE*3Leiden.CETP mice | Decreased plasma cholesterol and atherosclerosis development. researchgate.netfrontiersin.org |

Other Relevant Disease Models (e.g., Chronic Eosinophilic Leukemia)

Chronic Eosinophilic Leukemia (CEL) is a myeloproliferative neoplasm frequently driven by a specific genetic aberration, a cryptic interstitial chromosomal deletion that results in the FIP1L1-PDGFRα fusion oncogene. ahajournals.orgfrontiersin.org This fusion gene encodes a constitutively active tyrosine kinase that is a primary therapeutic target. ahajournals.orgnih.gov

Imatinib, a tyrosine kinase inhibitor that potently inhibits PDGFRα, has demonstrated significant efficacy in patients with FIP1L1-PDGFRα-positive CEL. frontiersin.org However, clinical resistance to imatinib can emerge, most commonly due to the acquisition of a point mutation in the PDGFRα kinase domain, T674I, which is homologous to the T315I mutation in BCR-ABL. ahajournals.orgnih.govfrontiersin.org This has driven the preclinical investigation of other kinase inhibitors to overcome imatinib resistance.

Sorafenib, a multi-kinase inhibitor, was identified as a potent inhibitor of both the wild-type (WT) FIP1L1-PDGFRα and the imatinib-resistant T674I mutant. nih.gov In preclinical studies, sorafenib inhibited the proliferation of Ba/F3 cells transformed with either WT or T674I FIP1L1-PDGFRα and induced apoptosis in the human EOL-1 cell line, which endogenously expresses the FIP1L1-PDGFRα fusion. nih.gov

Another novel tyrosine kinase inhibitor, S116836, was synthesized and evaluated for its activity against imatinib-resistant CEL. frontiersin.org S116836 potently inhibited PDGFRα and its downstream signaling pathways. frontiersin.org It effectively inhibited the growth of neoplastic cells expressing both WT and T674I FIP1L1-PDGFRα in vitro and also demonstrated efficacy in nude mouse xenograft models. frontiersin.org

GZD824, a third-generation BCR-ABL inhibitor, was also found to have potent activity against PDGFRα. ahajournals.orgbohrium.com Preclinical studies showed that GZD824 significantly suppresses PDGFRα kinase activity and inhibits the growth of EOL-1 (FIP1L1-PDGFRα) leukemia cells. ahajournals.org In an EOL-1 mouse xenograft model, GZD824 effectively suppressed tumor growth. ahajournals.org

Preclinical Efficacy of PDGFRα Kinase Inhibitors in Chronic Eosinophilic Leukemia (CEL) Models

| Inhibitor | Target | Preclinical Model | Key Research Findings |

|---|---|---|---|

| Imatinib | FIP1L1-PDGFRα (WT) | FIP1L1-PDGFRα positive CEL | Serves as the standard effective therapy, but resistance develops via T674I mutation. ahajournals.orgfrontiersin.org |

| Sorafenib | FIP1L1-PDGFRα (WT and T674I) | EOL-1 cell line; Ba/F3 cells expressing WT and T674I mutants | Potently inhibited proliferation of transformed Ba/F3 cells and induced apoptosis in EOL-1 cells. nih.gov |

| S116836 | FIP1L1-PDGFRα (WT and T674I) | Neoplastic cells expressing WT and T674I; Nude mouse xenografts | Effectively inhibited the growth of neoplastic cells in vitro and in vivo. frontiersin.org |

| GZD824 | PDGFRα | EOL-1 (FIP1L1-PDGFRα) cell line; EOL-1 mouse xenograft model | Significantly suppressed kinase activity and inhibited cell growth in vitro; effectively suppressed tumor growth in vivo. ahajournals.org |

Mechanisms of Resistance to Pdgfrα Kinase Inhibitors

On-Target Resistance Mechanisms

On-target resistance mechanisms are those that directly involve the PDGFRα kinase. The most common cause of on-target acquired resistance is the development of secondary mutations within the PDGFRA gene. semanticscholar.orgthieme-connect.com These mutations can interfere with drug binding or alter the conformation of the kinase domain, rendering the inhibitor ineffective while preserving the kinase's catalytic activity. nih.gov This leads to the reactivation of downstream signaling pathways and continued tumor cell proliferation despite ongoing therapy. The heterogeneity of these resistance mutations, both between different metastatic sites in the same patient and within a single lesion, highlights the complexity of overcoming this challenge. elsevierpure.comnih.gov

The ATP-binding pocket is the site where TKIs competitively inhibit the kinase's function. Secondary mutations in this region, primarily located in exon 14 of the PDGFRA gene, can directly prevent or reduce the binding of inhibitors. mdpi.comnih.govfrontiersin.org These mutations can cause steric hindrance, preventing the drug from accessing its binding site, or alter the conformational dynamics of the pocket, decreasing the inhibitor's affinity. mdpi.comresearchgate.net While less common than activation loop mutations, mutations in the ATP-binding domain are a known mechanism of acquired resistance. nih.govfrontiersin.org For instance, secondary mutations in this region have been identified in patients who have progressed on TKI therapy. elsevierpure.com In vitro studies have also demonstrated that certain mutations in exon 14 can confer resistance to inhibitors like sorafenib (B1663141). nih.gov

| PDGFRα Domain | Exon | Reported Mutations Conferring Resistance | Mechanism of Resistance |

| ATP-Binding Pocket | 14 | V658A, N659K | Interfere with inhibitor binding, leading to drug resistance. scispace.com |

The activation loop is a critical regulatory region of the kinase domain, encoded by exon 18 in the PDGFRA gene. Mutations in this loop are a frequent cause of both primary and secondary resistance to PDGFRα inhibitors. nih.govfrontiersin.org The most well-characterized mutation is the D842V substitution, which is present in approximately 60% of PDGFRA-mutated gastrointestinal stromal tumors (GISTs). nih.govfrontiersin.org This specific mutation stabilizes the kinase in its active conformation. nih.gov Many TKIs, such as imatinib (B729), sunitinib (B231), and regorafenib (B1684635), are type II inhibitors that preferentially bind to the inactive conformation of the kinase. nih.gov The D842V mutation locks PDGFRα in the active state, which prevents these drugs from binding effectively, thereby conferring primary resistance. thieme-connect.comnih.govnih.gov

While D842V is the most common primary resistance mutation, other substitutions at this codon can have different sensitivities. For example, the D842Y mutation is sensitive to imatinib, whereas D842V, RD841-842KI, and DI842-843IM are resistant. mdpi.com Secondary mutations in the activation loop can also emerge during treatment, contributing to acquired resistance. mdpi.comnih.govfrontiersin.org

| PDGFRα Domain | Exon | Mutation Example | Resistance Type | Resistant To |

| Activation Loop | 18 | D842V | Primary | Imatinib, Sunitinib, Regorafenib nih.govfrontiersin.org |

| Activation Loop | 18 | D842_H845del | Primary | Imatinib mdpi.com |

| Activation Loop | 18 | I843_D846del | Primary | Imatinib mdpi.com |

The juxtamembrane domain, encoded by exon 12, plays an autoinhibitory role in regulating the kinase's activity. reactome.org Mutations in this region are found in a small percentage of GISTs and typically function as primary activating mutations rather than resistance mutations. nih.govfrontiersin.orgnih.gov These mutations disrupt the autoinhibitory function, leading to constitutive activation of the PDGFRα receptor. mdpi.com However, tumors with these mutations are often sensitive to TKI therapy. The context of a mutation in this domain contributing to secondary resistance is less common compared to mutations in the ATP-binding pocket or activation loop. nih.gov

Gatekeeper residues are specific amino acids located deep within the ATP-binding cleft of the kinase. nih.gov They are termed "gatekeepers" because they control the access of inhibitors to a hydrophobic pocket adjacent to the ATP-binding site. nih.govnih.govmssm.edu Mutations at this position, often substituting a small amino acid like threonine with a bulkier one, can create steric hindrance that blocks the binding of many TKIs without significantly affecting the binding of ATP. nih.govresearchgate.net

In PDGFRα, the T674I mutation (Threonine to Isoleucine at codon 674) is a well-documented gatekeeper mutation that confers resistance to imatinib. nih.govreactome.orgresearchgate.net This mutation has been observed in patients with FIP1L1-PDGFRA-positive leukemia who developed clinical resistance to imatinib. ashpublications.org The presence of a gatekeeper mutation represents a significant challenge for TKI therapy, as it can render first-generation inhibitors ineffective. nih.govnih.gov This has driven the development of next-generation inhibitors designed to overcome such resistance mechanisms. thieme-connect.com

| Resistance Type | PDGFRα Mutation | Mechanism | Effect on Inhibitor Binding |

| Gatekeeper Mutation | T674I | Substitution of a small amino acid (Threonine) with a bulkier one (Isoleucine) in the ATP-binding pocket. nih.gov | Creates steric hindrance, blocking inhibitor access to a key hydrophobic pocket while allowing ATP to bind. nih.govnih.govnih.gov |

Another mechanism of on-target resistance involves alterations that increase the mutated kinase's affinity for its natural substrate, ATP. nih.gov Tyrosine kinase inhibitors function by competing with intracellular ATP for binding to the kinase domain. If a secondary mutation increases the enzyme's affinity for ATP, a higher concentration of the drug is required to achieve the same level of inhibition. This can lead to a state of relative resistance where clinically achievable drug concentrations are no longer sufficient to block the kinase's activity effectively. nih.gov This mechanism contributes to the acquired resistance observed with inhibitors like imatinib. nih.gov

Off-Target Resistance Mechanisms

Off-target, or extrinsic, resistance occurs when cancer cells develop ways to bypass their dependency on the inhibited PDGFRα signaling pathway. nih.govsemanticscholar.org This often involves the activation of alternative receptor tyrosine kinases (RTKs) or the deregulation of downstream signaling components. semanticscholar.orgthieme-connect.comnih.gov These bypass tracks can reactivate critical cell survival and proliferation pathways, such as the MAPK/ERK and PI3K/AKT pathways, even when PDGFRα is effectively blocked by an inhibitor. nih.govyoutube.com

Examples of off-target resistance mechanisms include:

Activation of other RTKs: Upregulation and activation of other receptors like the Fibroblast Growth Factor Receptor (FGFR) or MET can take over signaling duties. nih.gov For instance, the FGF/FGFR axis has been shown to reactivate the MAPK/ERK pathway in the presence of imatinib, supporting GIST cell survival. nih.gov

Downstream Pathway Activation: Mutations or amplification of components downstream of PDGFRα, such as in the PI3K/AKT/mTOR pathway, can lead to constitutive signaling that is independent of the upstream receptor. nih.govfrontiersin.org The mTOR inhibitor sirolimus has shown some promise in combination with TKIs for patients with PDGFRA-D842V mutations, suggesting the importance of this downstream pathway. frontiersin.org

These mechanisms underscore the adaptability of cancer cells and the need for combination therapies that can simultaneously block the primary oncogenic driver and potential escape pathways. youtube.com

Bypass Pathway Activation

Bypass pathway activation is a key mechanism of acquired resistance where tumor cells become dependent on alternative signaling pathways to maintain growth and survival, thereby circumventing the inhibitory effect of the PDGFRα kinase inhibitor. nih.govyoutube.com This allows the tumor to bypass the inhibition of the primary oncogenic driver. nih.gov

One of the well-documented bypass pathways involves the amplification and activation of other receptor tyrosine kinases (RTKs). For instance, in the context of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance, the amplification of the MET proto-oncogene can bypass the EGFR signaling pathway by phosphorylating HER3, which in turn reactivates the PI3K/AKT signaling pathway. nih.gov This principle of bypass signaling through alternative RTKs is a common theme in resistance to targeted therapies. While a specific PDGFRα kinase inhibitor was not mentioned, the mechanism is transferable.

Furthermore, the activation of downstream signaling components can also lead to resistance. Even if the upstream receptor is effectively blocked, mutations or activation of proteins further down the cascade, such as those in the PI3K/AKT/mTOR and MAPK pathways, can sustain pro-survival signaling. oaepublish.comresearchgate.net For example, mutational inactivation of PTEN, a negative regulator of the PI3K/AKT pathway, has been observed to mediate resistance to FGFR inhibitors, a class of drugs with overlapping resistance mechanisms. oaepublish.com

The fundamental strategy to counteract resistance mediated by bypass activation involves the simultaneous inhibition of both the original driver pathway and the activated bypass signal. nih.gov

Receptor Amplification